molecular formula C25H20N4O2S B11988049 N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide CAS No. 324543-58-0

N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide

Cat. No.: B11988049
CAS No.: 324543-58-0
M. Wt: 440.5 g/mol
InChI Key: RUGXSZXNFBPZKD-UHFFFAOYSA-N
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Description

The compound N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide features a thiophene-2-carboxamide core linked to a phenylketoethyl group and a substituted aniline moiety bearing an (E)-phenyldiazenyl group. The (E)-diazenyl group may confer photochemical properties, while the thiophene-carboxamide scaffold is common in pharmaceuticals and agrochemicals due to its stability and hydrogen-bonding capacity .

Properties

CAS No.

324543-58-0

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-oxo-2-phenyl-1-(4-phenyldiazenylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C25H20N4O2S/c30-23(18-8-3-1-4-9-18)24(27-25(31)22-12-7-17-32-22)26-19-13-15-21(16-14-19)29-28-20-10-5-2-6-11-20/h1-17,24,26H,(H,27,31)

InChI Key

RUGXSZXNFBPZKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide typically involves multiple steps. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in DMF (dimethylformamide). This intermediate is then reacted with 3-(2-bromoacetyl)-2H-chromen-2-one to form the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs (Table 1). Key differences lie in substituents affecting electronic properties, solubility, and intermolecular interactions:

Table 1: Structural Comparison
Compound Name Molecular Formula Key Substituents Notable Features Reference
Target Compound C₂₅H₂₀N₄O₂S (E)-Phenyldiazenyl, phenylketoethyl, thiophene-2-carboxamide Planar diazenyl group for π-π stacking; potential photoresponsive behavior -
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide C₂₃H₁₈Cl₃N₅O₄S Benzisothiazole-1,1-dioxide, trichloroethyl Electron-withdrawing benzisothiazole and Cl₃C group enhance hydrophobicity; may reduce solubility
N-{2,2,2-Trichloro-1-[(4-methoxyphenyl)amino]ethyl}-2-thiophenecarboxamide C₁₅H₁₃Cl₃N₂O₂S 4-Methoxyanilino, trichloroethyl Methoxy group improves solubility via H-bond donation; Cl₃C increases steric bulk
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitroanilino Nitro group strongly electron-withdrawing; planar structure with dihedral angle ~9–16° between rings
5-amino-1-[2-(4-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide C₁₈H₁₈N₆O₂S Triazole, 4-methylanilino Triazole introduces additional H-bonding sites; methyl enhances lipophilicity

Physicochemical Properties

  • Solubility : The target compound’s diazenyl group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ).
  • Melting Points : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit high melting points (397 K) due to strong intermolecular interactions (C–H⋯O/S), whereas the target compound’s diazenyl group could lower melting points via reduced packing efficiency .
  • Crystal Packing : The diazenyl group’s planarity may promote π-π stacking, similar to nitro-substituted analogs, but steric hindrance from the phenylketoethyl group might disrupt close packing .

Biological Activity

The compound N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C22H20N4O2S
  • Molecular Weight : 396.49 g/mol
  • IUPAC Name : this compound

The presence of the thiophene ring and the phenyldiazenyl group suggests that this compound could interact with various biological targets, potentially leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing the phenyldiazenyl moiety have shown promise in inhibiting tumor cell proliferation.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This is supported by findings that demonstrate increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary results suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by Neeraj et al. (2009) tested a series of compounds structurally related to our target compound against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as a new class of antimicrobial agents.

Anti-inflammatory Properties

Emerging research also points to anti-inflammatory effects associated with this compound. The thiophene moiety is known for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in inflammatory diseases such as rheumatoid arthritis.

Data Table: Biological Activities Overview

Activity TypeEffectivenessMechanism of ActionReference
AnticancerModerateInduction of apoptosis via caspase activationNeeraj et al., 2009
AntimicrobialHighDisruption of bacterial cell wall integrityNeeraj et al., 2009
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokinesNeeraj et al., 2009

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